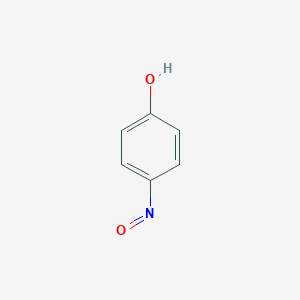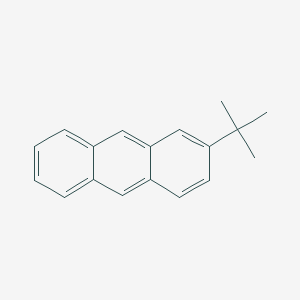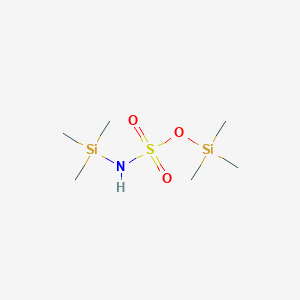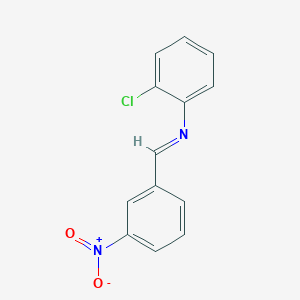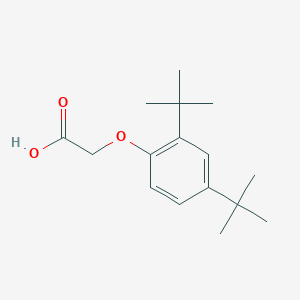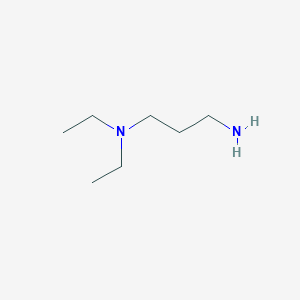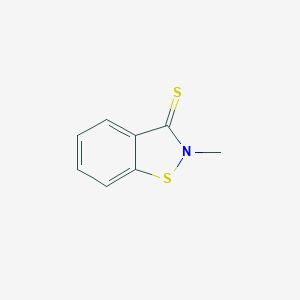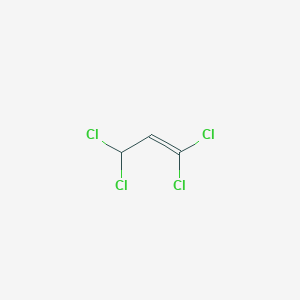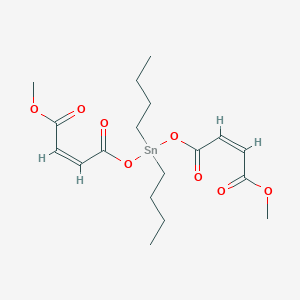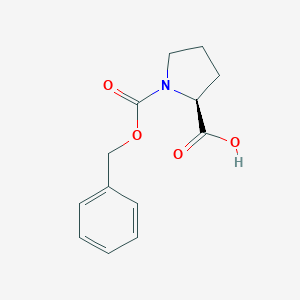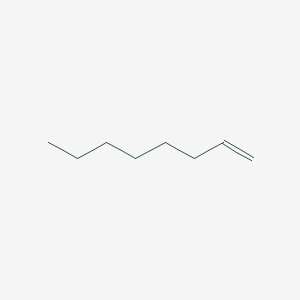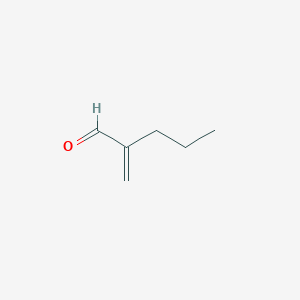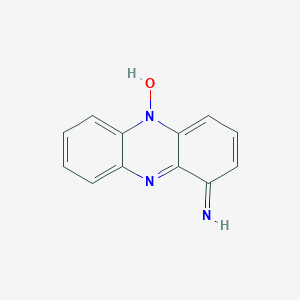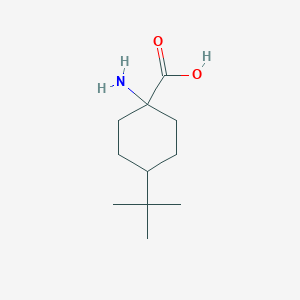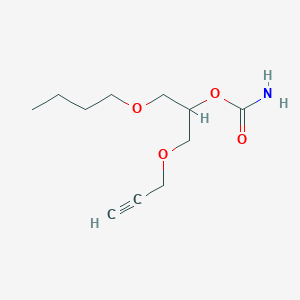
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate, also known as BPIC, is a carbamate compound that has been extensively studied in scientific research. This compound has shown potential in various applications due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate involves the inhibition of acetylcholinesterase (AChE) activity. AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. Inhibition of AChE activity leads to an accumulation of acetylcholine, which results in the overstimulation of the nervous system and ultimately leads to paralysis and death of the target organism.
Biochemische Und Physiologische Effekte
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to have various biochemical and physiological effects. It has been reported to cause oxidative stress and DNA damage in cancer cells, leading to apoptosis. In addition, 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been shown to cause changes in the levels of neurotransmitters in the brain, leading to alterations in behavior and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for lab experiments. It is stable under normal laboratory conditions and has a long shelf life. It is also relatively easy to synthesize and purify. However, one of the limitations of using 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments is its toxicity. It is important to handle this compound with care and to follow proper safety protocols to avoid exposure.
Zukünftige Richtungen
There are several future directions for the study of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. One of the most promising areas of research is in the development of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate-based anticancer drugs. Further studies are needed to determine the optimal dosage and administration route for 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate in order to maximize its therapeutic potential. In addition, more research is needed to fully understand the mechanism of action of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate and its effects on the nervous system. Finally, the potential use of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate as a pesticide should be further explored, with a focus on its efficacy and safety in comparison to traditional pesticides.
In conclusion, 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate is a carbamate compound that has shown potential in various scientific research applications. Its unique properties and mechanism of action make it a promising candidate for the development of anticancer drugs and eco-friendly pesticides. However, further studies are needed to fully understand its effects and potential applications.
Synthesemethoden
The synthesis of 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of 1-butoxy-2-propanol with propargyl chloroformate and triethylamine in the presence of a catalyst. The resulting product is then treated with carbamic acid to obtain 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of anticancer research. 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis and inhibiting cell proliferation. In addition, 1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been studied for its potential use as a pesticide due to its insecticidal properties. It has been shown to be effective against various insect pests and has the potential to be used as an eco-friendly alternative to traditional pesticides.
Eigenschaften
CAS-Nummer |
16221-47-9 |
|---|---|
Produktname |
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate |
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
(1-butoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C11H19NO4/c1-3-5-7-15-9-10(16-11(12)13)8-14-6-4-2/h2,10H,3,5-9H2,1H3,(H2,12,13) |
InChI-Schlüssel |
QVHMOUMPKVLIQG-UHFFFAOYSA-N |
SMILES |
CCCCOCC(COCC#C)OC(=O)N |
Kanonische SMILES |
CCCCOCC(COCC#C)OC(=O)N |
Synonyme |
1-Butoxy-3-(2-propynyloxy)-2-propanol carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



